Product packaging for 4-(t-Butyl)benzoyl bromide(Cat. No.:)

4-(t-Butyl)benzoyl bromide

Cat. No.: B8531857
M. Wt: 241.12 g/mol
InChI Key: AEPSJTAPADYHMM-UHFFFAOYSA-N
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Description

Historical Context of Acyl Halide Chemistry

The study of acyl halides, the broader family to which aroyl halides belong, has a rich history intertwined with the development of organic chemistry. These reactive species have been instrumental in the synthesis of a wide array of organic compounds. The functional group of an acyl halide is an acyl group (RCO―) bonded to a halogen atom. britannica.com The chlorides are the most commonly used type of acyl halide. wikidoc.org

Relevance of Aroyl Bromides as Synthetic Intermediates

Aroyl bromides, a specific type of aroyl halide, are particularly useful in organic synthesis due to the reactivity of the carbon-bromine bond. This reactivity allows for a variety of chemical transformations, making them key building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.comescholarship.org They are often employed in reactions where a corresponding aroyl chloride might be less reactive or lead to undesired side products. Their utility is highlighted in various coupling reactions and as precursors for the synthesis of heterocyclic compounds. researchgate.netuit.no

Positioning of 4-(t-Butyl)benzoyl Bromide within Aroyl Halide Research

Within the diverse family of aroyl halides, this compound stands out due to the presence of the bulky tert-butyl group. This substituent influences the compound's reactivity and solubility, making it a subject of interest in both academic and industrial research. The tert-butyl group can direct reactions to specific positions on the aromatic ring and can also impact the properties of the final products. rsc.org This specific aroyl bromide has been utilized as a reagent in the synthesis of various compounds, including C(5)-substituted analogs of inhibitor BRP-7 and hydroxy-based sphingosine (B13886) kinase inhibitors. cymitquimica.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C11H15BrO
Molecular Weight 227.14 g/mol sigmaaldrich.com
Appearance Colorless to light yellow liquid chemicalbook.com
Boiling Point 93-94 °C at 1.5 mmHg sigmaaldrich.com
Melting Point 8-12 °C sigmaaldrich.com
Density 1.236 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.545 sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through the bromination of 4-tert-butyltoluene (B18130). google.com This process typically involves reacting 4-tert-butyltoluene with bromine, which results in the formation of a mixture containing 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide. google.com

The reactivity of this compound is characteristic of aroyl halides. It readily undergoes nucleophilic acyl substitution reactions. For instance, it can react with water to form the corresponding carboxylic acid. wikidoc.org It is also used in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by another functional group. rsc.org

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its applications include:

Pharmaceutical and Agrochemical Synthesis: It is a building block for creating complex molecules with potential biological activity. cymitquimica.comcymitquimica.com

Material Science: This compound has been used as a hydrophobic reactant to maintain the continuous stirring of loaded mesoporous material particles. sigmaaldrich.comsigmaaldrich.com

Intermediate for Fragrances: The related compound, 4-tert-butylbenzaldehyde, is an important intermediate in the fragrance industry. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B8531857 4-(t-Butyl)benzoyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-tert-butylbenzoyl bromide

InChI

InChI=1S/C11H13BrO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3

InChI Key

AEPSJTAPADYHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)Br

Origin of Product

United States

Synthetic Methodologies for 4 T Butyl Benzoyl Bromide

Precursor Synthesis and Derivatization

The primary and most crucial precursor to 4-(t-Butyl)benzoyl bromide is 4-(t-Butyl)benzoic acid. The synthesis of this acid, along with its activation into other reactive intermediates, forms the foundational chemistry for obtaining the target compound.

Synthesis of 4-(t-Butyl)benzoic Acid (Precursor to this compound)

4-(t-Butyl)benzoic acid (PTBBA) is a crystalline powder that serves as a key intermediate in various organic syntheses. researchgate.netvinatiorganics.com It is commercially produced primarily from 4-(t-Butyl)toluene through oxidation, although other carbonylation strategies exist.

The most common industrial method for synthesizing 4-(t-Butyl)benzoic acid is the liquid-phase oxidation of 4-(t-Butyl)toluene. nih.govresearchgate.net This process typically involves bubbling air or oxygen through the liquid substrate in the presence of a metal catalyst. researchgate.netgoogle.com Cobalt salts, such as cobalt(II) acetate (B1210297) or cobalt acetylacetonate, are frequently employed to catalyze the reaction, often in an acetic acid solvent system. researchgate.netacs.org

The reaction proceeds via a free-radical chain mechanism at the benzylic position of the toluene (B28343) derivative. researchgate.net The conditions can be fine-tuned to optimize the yield and selectivity. For instance, a process using cobalt acetate as a catalyst and glacial acetic acid as a solvent at 90-95°C can achieve a conversion rate of up to 100% with a yield of 87%. researchgate.net Another patented method describes a two-stage temperature process, initiating the oxidation at 150–155°C and then continuing at a lower temperature of 135–145°C to obtain the crude product. scispace.com While effective, these oxidation reactions can sometimes be inhibited by byproducts like water or the intermediate aldehyde, which may require specific engineering solutions for continuous product removal. rsc.org

Alternative oxidation methods have also been explored, such as using nitric acid in an autoclave at elevated temperature and pressure, or a solvent-free liquid phase oxidation initiated by acetaldehyde. researchgate.net The use of potassium permanganate (B83412) is also a viable, classic method for this transformation. researchgate.net However, it is important to note that a benzylic hydrogen atom is required for this type of oxidation; tert-butylbenzene (B1681246) itself, lacking a benzylic hydrogen, does not yield benzoic acid under these conditions. khanacademy.orgmasterorganicchemistry.com

Table 1: Research Findings on Oxidation of 4-(t-Butyl)toluene
OxidantCatalyst/InitiatorSolventTemperatureKey Findings/YieldReference
AirCobalt Acetylacetonate(II)None (Bubbling Reactor)150°CPTBT conversion of 54.9% and PTBA yield of 94.8% after 8 hours. acs.org
OxygenCobalt AcetateGlacial Acetic Acid90-95°CPTBT conversion rate could reach 100% with a yield of 87%. researchgate.net
Oxygen-containing gasCobaltous DiacetateNone (Solvent-free)150-155°C initially, then 135-145°CPatented industrial process for high-quality PTBA. scispace.com
Hydrogen PeroxideCobalt(II) Acetate / Bromide ionsAcetic AcidNot specifiedReaction is rapid initially but ceases after ~25-30% conversion due to product inhibition. rsc.org
Nitric Acid (68%)NoneWater180°C (in autoclave)Lab-scale method; side products include nitrogen oxides. researchgate.net
AirCobalt acetate / Acetaldehyde (initiator)None (Solvent-free)170°CProductivity of 50% with 98% selectivity after 100 minutes. researchgate.net

Beyond oxidation, 4-(t-Butyl)benzoic acid can be synthesized through carbonylation reactions. These methods involve the introduction of a carbonyl group (C=O) onto an aromatic ring. One classic approach involves the formation of a Grignard reagent from an aryl halide, such as m-bromo-tert-butylbenzene, which is then reacted with carbon dioxide to produce the corresponding carboxylic acid. rsc.org

More modern techniques utilize transition-metal catalysts, particularly palladium, to facilitate the carbonylation of aryl halides. researchgate.net For example, aryl iodides and bromides can be converted to their corresponding aromatic carboxylic acids through a palladium-catalyzed carbonylation reaction that uses silacarboxylic acids as an in situ source of carbon monoxide. vinatiorganics.com Another patented process describes the carboxylation of aryl halides with carbon dioxide (CO2) using a specific palladium catalyst system in the presence of a reducing agent like diethylzinc. google.com These methods offer an alternative route that can be advantageous depending on the availability of starting materials and desired functional group tolerance.

Preparation of Activated Carboxylic Acid Derivatives as Intermediates

To enhance reactivity, carboxylic acids are often converted into more electrophilic forms known as activated derivatives. These intermediates are not the final target compound but represent a strategic step in certain synthetic routes.

A sophisticated strategy for creating highly reactive acylating agents involves the palladium-catalyzed carbonylation of aryl halides in the presence of 4-Dimethylaminopyridine (DMAP). nih.govacs.org This reaction generates electrophilic aroyl-DMAP salts, which are potent intermediates. nih.govresearchgate.net The process typically involves reacting an aryl halide (chloride or bromide) with carbon monoxide and DMAP, catalyzed by a palladium complex. nih.govacs.org

The choice of ligand on the palladium catalyst is crucial; highly sterically hindered phosphine (B1218219) ligands like Tri-tert-butylphosphine (P(tBu)3) or Xantphos have been shown to be effective. nih.govacs.org A key advantage of this method is that the resulting aroyl-DMAP salt often precipitates from the reaction mixture as it forms. nih.gov This precipitation prevents catalyst inhibition, allows for the use of low catalyst loadings, and yields a highly pure, potent aroylating agent upon simple filtration. nih.govrsc.org These aroyl-DMAP salts can then react readily with a wide range of nucleophiles under mild conditions to form esters, amides, and other carboxylic acid derivatives. nih.gov

Direct Synthesis Approaches to Aroyl Bromides

The most straightforward route to this compound is the direct conversion of 4-(t-Butyl)benzoic acid using a suitable brominating agent. This transformation is a standard procedure in organic synthesis for the preparation of acyl halides from carboxylic acids.

Several reagents are effective for this conversion. Thionyl bromide (SOBr₂) and oxalyl bromide ((COBr)₂) are classic and efficient reagents for converting carboxylic acids to their corresponding acyl bromides. researchgate.net The reaction of a carboxylic acid with thionyl chloride to produce an acyl chloride is a well-established analogous transformation. google.commdpi.com

Another mild and effective method involves the use of a combination of triphenylphosphine (B44618) (Ph₃P) and N-Bromosuccinimide (NBS). researchgate.net This system generates the acyl bromide under neutral conditions and is applicable to a wide variety of aromatic and aliphatic carboxylic acids. researchgate.net Aromatic carboxylic acids are noted to be more reactive than their aliphatic counterparts under these conditions. researchgate.net The reaction proceeds by forming a reactive phosphonium (B103445) intermediate, which is then displaced by the bromide ion.

Table 2: Common Reagents for Direct Conversion of Carboxylic Acids to Aroyl Bromides
Reagent(s)Reaction ConditionsKey CharacteristicsReference
Thionyl Bromide (SOBr₂)Typically neat or in an inert solvent (e.g., CH₂Cl₂, Toluene)Standard, effective method. Gaseous byproducts (SO₂, HBr) are easily removed. researchgate.net
Oxalyl Bromide ((COBr)₂)Inert solvent (e.g., CH₂Cl₂, Hexane)Highly reactive. All byproducts (CO, COBr₂, HBr) are gaseous, simplifying workup. researchgate.net
Triphenylphosphine (Ph₃P) and N-Bromosuccinimide (NBS)Inert solvent (e.g., CH₂Cl₂); mild, often room temperature conditions.Generates acyl bromides in high yields under neutral conditions. researchgate.net

Conversion of Carboxylic Acids to Aroyl Bromides

A fundamental and widely used method for the preparation of this compound is the direct conversion of 4-(t-butyl)benzoic acid. This transformation relies on the use of specific brominating agents to replace the hydroxyl group of the carboxylic acid with a bromine atom.

Reagent-Based Bromination Protocols (e.g., Phosphorus Halides)

The conversion of carboxylic acids to acyl bromides can be effectively carried out using phosphorus halides. wikipedia.orgorgoreview.com Phosphorus tribromide (PBr₃) is a common reagent for this purpose. orgoreview.com The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the phosphorus atom of PBr₃. This is followed by the displacement of a bromide ion, which then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative. This process results in the formation of the desired acyl bromide and phosphorous acid (H₃PO₃). orgoreview.commasterorganicchemistry.com One mole of PBr₃ can theoretically convert three moles of a carboxylic acid into the corresponding acyl bromide. orgoreview.com

The reaction between 4-(t-butyl)benzoic acid and phosphorus tribromide yields this compound.

Reaction Scheme for the Synthesis of this compound using PBr₃

Reactant Reagent Product
4-(t-Butyl)benzoic Acid Phosphorus Tribromide (PBr₃) This compound

This method is analogous to the well-known Hell-Volhard-Zelinsky reaction, where phosphorus tribromide is used to convert a carboxylic acid into an acyl bromide as an initial step. organic-chemistry.orgfiveable.melibretexts.org The formation of the acyl bromide is crucial as it can more readily enolize, which is a key step for α-halogenation in the HVZ reaction. libretexts.orglibretexts.org However, for the synthesis of the aroyl bromide itself, the reaction is stopped before any subsequent α-bromination can occur.

Other brominating agents, such as a combination of triphenylphosphine and N-bromosuccinimide (NBS), can also be employed to generate acyl bromides from carboxylic acids under mild conditions. researchgate.net

Halogen Exchange Reactions on Corresponding Acyl Chlorides

Another viable synthetic route to this compound is through a halogen exchange reaction, starting from the more commonly available 4-(t-butyl)benzoyl chloride. This type of reaction, often referred to as a Finkelstein reaction, involves the substitution of one halogen for another. wikipedia.orgbyjus.com

In this context, 4-(t-butyl)benzoyl chloride can be converted to this compound by treatment with a suitable bromide salt. The success of this equilibrium reaction often depends on driving the reaction forward, for instance, by using a large excess of the bromide salt or by exploiting differences in the solubility of the resulting metal halide salts. wikipedia.org While the classic Finkelstein reaction involves converting alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone, the principle can be adapted for the synthesis of acyl bromides from acyl chlorides. byjus.com

The conversion of acyl chlorides to other acyl halides is a known transformation, although it is generally less common than direct synthesis from the corresponding carboxylic acid. fiveable.me

Novel Catalytic Methods for Aroyl Bromide Formation

Modern synthetic chemistry has seen the development of catalytic methods for the formation of aroyl halides, which can offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Carbonylation of Aryl Bromides

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds. nih.govacs.orgscispace.com This methodology can be applied to the synthesis of aroyl bromides by the reaction of an aryl bromide with carbon monoxide in the presence of a palladium catalyst. nih.govacs.org

Specifically, this compound could potentially be synthesized via the palladium-catalyzed carbonylation of 1-bromo-4-(t-butyl)benzene. This reaction involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with a bromide source would then yield the desired aroyl bromide. Research has demonstrated the effectiveness of palladium-catalyzed carbonylation of aryl bromides for synthesizing various carbonyl derivatives, such as amides and esters, at atmospheric pressure using specific ligands like Xantphos. nih.govacs.orgscispace.comresearchgate.net While the direct synthesis of aroyl bromides via this method is less commonly reported than that of other derivatives, the formation of a palladium-acyl bromide intermediate is a key step in these transformations. nih.gov

Table of Key Components in Palladium-Catalyzed Carbonylation

Component Role Example
Aryl Bromide Starting Material 1-Bromo-4-(t-butyl)benzene
Carbon Monoxide (CO) Carbonyl Source Gaseous CO or a CO surrogate
Palladium Catalyst Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes Catalyst Xantphos, PPh₃
Alternative Transition Metal Catalysis for Halide Introduction

Besides palladium, other transition metals like rhodium and iron have been investigated for catalytic reactions involving aryl halides and the formation of new carbon-carbon or carbon-heteroatom bonds. chinesechemsoc.orgrsc.orgnih.govorganic-chemistry.orgarabjchem.org

Rhodium-catalyzed reactions have been developed for various transformations of aryl bromides, including amination and direct arylation. nih.govorganic-chemistry.org There are also reports on rhodium-catalyzed decarbonylation of aroyl chlorides to form aryl chlorides, which highlights the ability of rhodium complexes to interact with and transform aroyl halides. luc.edu While direct rhodium-catalyzed synthesis of aroyl bromides from aryl bromides and CO is not as established as palladium catalysis, the fundamental steps of oxidative addition and carbonyl insertion are known in rhodium chemistry. chemrxiv.orgrsc.org

Iron catalysis has emerged as a cost-effective and less toxic alternative to palladium and rhodium for cross-coupling reactions. chinesechemsoc.orgrsc.orgchinesechemsoc.org Iron-catalyzed cross-electrophile coupling of aryl carbamates with alkyl bromides has been reported, demonstrating iron's capability to activate C-O and C-Br bonds. chinesechemsoc.orgchinesechemsoc.org There is also research on iron-catalyzed synthesis of N-heterocycles using aroyl substrates. arabjchem.org While direct catalytic synthesis of aroyl bromides using iron is not a standard procedure, the growing field of iron catalysis may offer future possibilities.

Reactivity and Reaction Mechanisms of 4 T Butyl Benzoyl Bromide

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a hallmark reaction of acyl halides. khanacademy.org This class of reaction involves the replacement of the bromide, a good leaving group, by a variety of nucleophiles. The general transformation can be represented as the reaction of 4-(t-Butyl)benzoyl bromide with a generic nucleophile (Nu:⁻).

Mechanism of Tetrahedral Intermediate Formation and Halide Elimination

The accepted mechanism for this transformation is a two-step addition-elimination process. pressbooks.pub

Nucleophilic Attack and Tetrahedral Intermediate Formation: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom and the inductive effect of the bromine atom. This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, which acquires a negative charge. This first step results in the formation of a transient, sp³-hybridized tetrahedral intermediate. pressbooks.pub

Halide Elimination and Carbonyl Reformation: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. Bromide is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it very stable on its own. The final product is a new carbonyl compound where the nucleophile has replaced the bromide.

Kinetic and Thermodynamic Aspects of Substitution

The progress of nucleophilic acyl substitution reactions is governed by both kinetic and thermodynamic factors.

Thermodynamics: A nucleophilic acyl substitution reaction is generally under thermodynamic control, meaning the final product distribution reflects the relative stability of the products versus the reactants. The reaction is considered thermodynamically favorable if the resulting acyl product is more stable than the starting acyl bromide. A useful guideline is that the reaction will favor the formation of the product where the leaving group is a weaker base than the attacking nucleophile. Since bromide (Br⁻) is a very weak base, a wide range of nucleophiles (e.g., alkoxides, carboxylates, amines) can displace it favorably.

Kinetics: The rate of the reaction is under kinetic control and depends on several factors, including the reactivity of the acyl bromide, the strength of the nucleophile, and the reaction conditions. The rate-determining step is typically the initial nucleophilic attack to form the tetrahedral intermediate. The electrophilicity of the carbonyl carbon is paramount; substituents on the benzene (B151609) ring that withdraw electron density will increase the reaction rate, while electron-donating substituents will decrease it.

The following table outlines the expected kinetic and thermodynamic outcomes for the reaction of this compound with various nucleophiles.

Nucleophile (Nu:⁻)ProductThermodynamic FavorabilityExpected Relative Rate (Kinetics)
RO⁻ (Alkoxide)EsterHighly Favorable (Br⁻ is a much weaker base than RO⁻)Fast
H₂O (Water)Carboxylic AcidFavorable (Hydrolysis is typically spontaneous)Moderate
RNH₂ (Amine)AmideHighly FavorableVery Fast
RCOO⁻ (Carboxylate)Anhydride (B1165640)FavorableModerate to Fast

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the benzoyl bromide core is modulated by the t-butyl group at the para position through a combination of steric and electronic effects.

Impact of the t-Butyl Group on Reaction Rates and Selectivity

Steric Effects: The t-butyl group is known for its significant bulk, which can exert considerable steric hindrance. researchgate.netlibretexts.org However, in the case of this compound, the substituent is located at the para position, which is distant from the carbonyl reaction center. Consequently, the steric bulk of the t-butyl group has a negligible direct influence on the approach of a nucleophile to the carbonyl carbon. Its primary steric role is to direct other reactions, such as electrophilic aromatic substitution, rather than to hinder nucleophilic acyl substitution.

Electronic Effects: The primary influence of the para-t-butyl group on nucleophilic acyl substitution is electronic. The t-butyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This electron-donating nature increases the electron density on the benzene ring and, by extension, slightly reduces the electrophilicity (the partial positive charge) of the carbonyl carbon. Compared to unsubstituted benzoyl bromide, this makes the carbonyl carbon slightly less attractive to incoming nucleophiles, resulting in a modest decrease in the reaction rate.

The electronic influence of substituents on the reactivity of benzene derivatives can be quantified using the Hammett equation. viu.caresearchgate.netcambridge.org The equation relates reaction rates to the substituent constant (σ), which measures the electronic effect of a substituent. The para-substituent constant (σₚ) for the t-butyl group is approximately -0.20. The negative value confirms its character as an electron-donating group. This deactivating effect, while measurable, is less pronounced than that of strongly electron-donating groups like methoxy (B1213986) (σₚ = -0.27). viu.ca

Para-Substituent (X)Hammett Constant (σₚ)Electronic EffectPredicted Relative Rate of Nucleophilic Acyl Substitution (vs. X=H)
-NO₂+0.78Strongly Electron-WithdrawingMuch Faster
-Cl+0.23Weakly Electron-WithdrawingFaster
-H0.00Reference1 (Reference)
-CH₃-0.17Weakly Electron-DonatingSlower
-C(CH₃)₃-0.20Weakly Electron-DonatingSlower
-OCH₃-0.27Strongly Electron-Donating (Resonance)Much Slower

Theoretical Investigations of Transition States

While specific computational studies on the transition state of this compound reactions were not found in the surveyed literature, the principles of physical organic chemistry allow for a detailed theoretical description. The rate-determining step, the formation of the tetrahedral intermediate, proceeds through a high-energy transition state.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model this transition state. researchgate.net Such investigations would likely show a structure where the incoming nucleophile is partially bonded to the carbonyl carbon, and the C=O double bond is partially broken. The geometry around the carbon atom would be distorted trigonal bipyramidal. researchgate.net

The electronic effect of the para-t-butyl group would manifest in these models. Its electron-donating nature would slightly destabilize the transition state for nucleophilic attack. This is because the reaction involves the development of a negative charge on the oxygen atom, and electron-donating groups tend to destabilize structures where negative charge is accumulating nearby. This destabilization of the transition state leads to a higher activation energy and a slower reaction rate, which is consistent with the predictions from Hammett constants. bath.ac.uk

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

This compound can serve as the electrophile source in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the activation of the acyl bromide with a strong Lewis acid, typically aluminum bromide (AlBr₃) or ferric chloride (FeCl₃). nih.gov

Formation of the Acylium Ion: The Lewis acid coordinates to the bromine atom of this compound. This coordination weakens the carbon-bromine bond, leading to its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as an acylium ion, along with the [AlBr₄]⁻ complex.

Electrophilic Attack: The acylium ion is a potent electrophile that is then attacked by an electron-rich aromatic compound (such as toluene (B28343), anisole, or naphthalene). The aromatic ring acts as the nucleophile, attacking the acylium carbon and forming a new C-C bond. This step disrupts the aromaticity of the ring, creating a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromaticity Restoration: In the final step, a weak base (such as the [AlBr₄]⁻ complex) removes a proton from the carbon atom that formed the new bond. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final ketone product.

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is electron-withdrawing. This deactivation prevents further acylation reactions from occurring on the same ring. youtube.com

The following table provides examples of potential Friedel-Crafts acylation reactions using this compound.

Aromatic SubstrateMajor ProductTypical Lewis Acid Catalyst
Benzene(4-(t-Butyl)phenyl)(phenyl)methanoneAlBr₃
Toluene(4-(t-Butyl)phenyl)(p-tolyl)methanoneAlCl₃
Anisole(4-(t-Butyl)phenyl)(4-methoxyphenyl)methanoneFeCl₃
Naphthalene1-(4-(t-Butyl)benzoyl)naphthaleneAlCl₃

Formation of the Acylium Ion from this compound

The cornerstone of the Friedel-Crafts acylation reaction is the generation of a highly reactive electrophile, the acylium ion. libretexts.org In the case of this compound, this process is typically initiated by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comwikipedia.org The reaction proceeds as follows:

Coordination: The Lewis acid coordinates to the bromine atom of the this compound. This interaction polarizes the carbon-bromine bond, making the bromine an even better leaving group. masterorganicchemistry.com

Cleavage: The polarized C-Br bond cleaves, resulting in the formation of a resonance-stabilized acylium ion and the complex anion [AlCl₃Br]⁻. sigmaaldrich.com

The resulting 4-(t-butyl)benzoyl acylium ion is stabilized by resonance, with the positive charge shared between the carbonyl carbon and the oxygen atom. libretexts.org This stabilization is significant and prevents the carbocation from undergoing the rearrangements that often plague Friedel-Crafts alkylation reactions. masterorganicchemistry.comlibretexts.org

Mechanism of Aromatic Ring Acylation

Once formed, the 4-(t-butyl)benzoyl acylium ion acts as a potent electrophile in an electrophilic aromatic substitution (EAS) reaction. youtube.com The mechanism involves two principal steps:

Nucleophilic Attack: The electron-rich π-system of an aromatic ring attacks the electrophilic carbon of the acylium ion. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Re-aromatization: A weak base, typically the [AlCl₃Br]⁻ complex, abstracts a proton from the carbon atom that formed the new bond with the acyl group. masterorganicchemistry.com The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its aromaticity and yielding the final acylated product, a 4-(t-butyl)phenyl ketone. youtube.com

This process effectively substitutes a hydrogen atom on the aromatic ring with the 4-(t-butyl)benzoyl group.

Cross-Coupling Reactions Involving this compound

Beyond electrophilic substitution, this compound is a valuable precursor in transition-metal-catalyzed cross-coupling reactions, which provide powerful methods for constructing ketones.

Palladium-Catalyzed Acylative Cross-Couplings (e.g., Suzuki-Miyaura, Stille)

Palladium catalysts are highly effective for coupling acyl halides with organometallic reagents.

Suzuki-Miyaura Coupling: This reaction couples the acyl bromide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is a powerful tool for forming aryl ketones. While the classic Suzuki reaction is often performed in aqueous conditions, the acylative version typically requires anhydrous conditions to prevent hydrolysis of the acyl bromide. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the acyl bromide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. thermofisher.com The first palladium-catalyzed coupling of acyl chlorides with organotin reagents was reported in 1977. wikipedia.orgthermofisher.com

Nickel-Catalyzed Approaches

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed methods can couple two organic electrophiles, such as an acyl bromide and an aryl or alkyl halide, in a reductive cross-coupling process. nih.gov These reactions often employ a stoichiometric reductant like manganese or zinc powder to turn over the nickel catalytic cycle. nih.gov Nickel catalysis has proven effective for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, expanding the toolbox for ketone synthesis. rsc.orgacs.org

Mechanistic Insights into Oxidative Addition and Transmetalation Steps

The catalytic cycles for these cross-coupling reactions share fundamental steps, notably oxidative addition and transmetalation. wikipedia.org

Oxidative Addition: The cycle begins with the active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserting into the carbon-bromine bond of this compound. This step, known as oxidative addition, forms a high-valent organometallic intermediate (e.g., a Pd(II) or Ni(II) complex). nih.gov The metal center is oxidized, and the acyl group and bromide are now bonded to the metal. For aryl and acyl halides, oxidative addition is generally a rapid and efficient process. nih.gov

Transmetalation: In this step, the organic group from the second coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki coupling or the organotin reagent in a Stille coupling) is transferred to the metal center, displacing the halide. rsc.org This forms a new diorganometal complex containing both the 4-(t-butyl)benzoyl group and the organic group from the transmetalating agent. The mechanism of transmetalation, particularly in Suzuki couplings, is complex and often requires a base to activate the organoboron species. rsc.orgresearchgate.net

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the metal center couple and are expelled from the coordination sphere, forming the final ketone product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Table 2: Key Mechanistic Steps in Acylative Cross-Coupling

Mechanistic Step Description Reactant/Intermediate Example (Suzuki Coupling)
Oxidative Addition Insertion of the low-valent metal catalyst into the C-Br bond. Pd(0) + 4-(t-Bu)C₆H₄COBr → (4-(t-Bu)C₆H₄CO)Pd(II)Br
Transmetalation Transfer of an organic group from the organometallic reagent to the metal center. (4-(t-Bu)C₆H₄CO)Pd(II)Br + Ar-B(OH)₂ → (4-(t-Bu)C₆H₄CO)Pd(II)Ar

| Reductive Elimination | Coupling of the two organic ligands and release of the final product, regenerating the catalyst. | (4-(t-Bu)C₆H₄CO)Pd(II)Ar → 4-(t-Bu)C₆H₄CO-Ar + Pd(0) |


Other Reactive Pathways

Radical Reactions

While ionic pathways dominate the reactivity of this compound, it can also participate in reactions involving radical intermediates, particularly under photochemical or thermally-induced conditions with a radical initiator. The relatively weak carbon-bromine bond can undergo homolytic cleavage to generate a 4-(t-butyl)benzoyl radical.

The primary fate of this acyl radical is often rapid decarbonylation (loss of carbon monoxide) to form the more stable 4-(t-butyl)phenyl radical. This aryl radical can then proceed to engage in a variety of subsequent radical chain propagation or termination steps, such as hydrogen atom abstraction from a solvent or another reagent, or coupling with other radical species.

Another significant pathway for acyl halides is Atom Transfer Radical Addition (ATRA). In this type of reaction, the 4-(t-butyl)benzoyl radical, generated in the presence of an alkene, can add across the double bond. jst.go.jp The resulting alkyl radical intermediate is then trapped by abstracting a bromine atom from another molecule of this compound, propagating a radical chain and forming a β-bromo ketone. jst.go.jpacs.org This method allows for the simultaneous formation of a carbon-carbon and a carbon-bromine bond. rsc.orgresearchgate.net The ATRA reaction of acyl halides can be initiated by various means, including photochemical irradiation or the use of transition metal catalysts. acs.orgnih.gov

Radical PathwayInitiator/ConditionsIntermediate SpeciesFinal Product Type
Decarbonylation Heat, Light, Radical Initiator (e.g., AIBN)4-(t-Butyl)benzoyl radical, 4-(t-Butyl)phenyl radicalAryl derivatives (e.g., 4-t-butylbenzene via H-abstraction)
Atom Transfer Radical Addition (ATRA) Light, Photoredox Catalyst4-(t-Butyl)benzoyl radical, Adduct radicalβ-Bromo ketones

This table summarizes plausible radical reaction pathways for this compound based on the established reactivity of acyl halides.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

This compound is a highly reactive electrophile that readily engages in nucleophilic acyl substitution with a variety of carbon nucleophiles, such as organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds and synthesizing ketones and alcohols.

Reactions with Grignard and Organolithium Reagents

Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles and strong bases. libretexts.org They react rapidly with this compound to produce a ketone as the initial product. The mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses by expelling the bromide leaving group. masterorganicchemistry.com

A significant challenge in these reactions is over-addition. The ketone product is also an electrophile and is often more reactive than the starting acyl bromide. Consequently, it can be attacked by a second equivalent of the Grignard or organolithium reagent, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org This secondary reaction can significantly lower the yield of the desired ketone. rsc.org

Reactions with Organocuprates (Gilman Reagents)

To circumvent the problem of over-addition, less reactive organometallic reagents, such as lithium diorganocuprates (R₂CuLi), commonly known as Gilman reagents, are employed. youtube.com Organocuprates are "softer" nucleophiles and exhibit greater selectivity for acyl halides over ketones. organicchemistrytutor.com They react cleanly with this compound to provide the corresponding 4-(t-butyl)phenyl ketone in high yield, without significant formation of the tertiary alcohol byproduct. organicchemistrytutor.comorgsyn.org This selectivity makes Gilman reagents the preferred choice for converting acyl halides to ketones. organicchemistrytutor.com

Reagent TypeGeneral FormulaReactivity ProfilePrimary Product with this compoundCommon Side Product
Grignard Reagent R-MgXHigh (Strong Nucleophile/Base)4-(t-Butyl)phenyl ketoneTertiary Alcohol (from over-addition)
Organolithium Reagent R-LiVery High (Strong Nucleophile/Base)4-(t-Butyl)phenyl ketoneTertiary Alcohol (from over-addition)
Organocuprate (Gilman) R₂CuLiModerate (Soft Nucleophile)4-(t-Butyl)phenyl ketoneMinimal

This table compares the reactivity and product profiles of common organometallic reagents with this compound.

Applications of 4 T Butyl Benzoyl Bromide in Advanced Organic Synthesis

Synthesis of Ketones

The introduction of a ketone functional group is a cornerstone of organic synthesis, and 4-(t-butyl)benzoyl bromide serves as an effective acylating agent for this purpose. Two primary methods for the synthesis of ketones using this reagent are Friedel-Crafts acylation and cross-coupling reactions with organometallic species.

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. rsc.orgnih.gov This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as this compound, in the presence of a Lewis acid catalyst. rsc.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the bromine atom of this compound, which facilitates the cleavage of the carbon-bromine bond to generate the 4-(t-butyl)benzoyl cation. This acylium ion is a potent electrophile that reacts with the aromatic substrate. Subsequent deprotonation of the resulting arenium ion intermediate by the [AlCl₃Br]⁻ complex restores the aromaticity of the ring and yields the corresponding aromatic ketone, regenerating the Lewis acid catalyst and producing HBr as a byproduct.

The regioselectivity of the Friedel-Crafts acylation is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups activate the ring and direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the bulky t-butyl group on the benzoyl bromide and often on the substrate, the para product is typically favored.

Aromatic SubstrateAcylating AgentCatalystMajor Product
Benzene (B151609)This compoundAlCl₃4-(t-Butyl)benzophenone
Toluene (B28343)This compoundAlCl₃4-Methyl-4'-(t-butyl)benzophenone
AnisoleThis compoundAlCl₃4-Methoxy-4'-(t-butyl)benzophenone

This table illustrates the expected major products from the Friedel-Crafts acylation of common aromatic substrates with this compound.

Cross-coupling reactions provide a powerful and versatile alternative to Friedel-Crafts acylation for the synthesis of ketones. The Stille coupling, for instance, involves the palladium-catalyzed reaction of an organotin reagent with an organic electrophile, such as an acyl halide. wikipedia.orgharvard.edu In the context of this compound, this reaction would involve its coupling with various organostannanes to yield unsymmetrical ketones. wikipedia.org

The catalytic cycle of the Stille reaction typically begins with the oxidative addition of the acyl bromide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organotin reagent is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the desired ketone and regenerates the Pd(0) catalyst. wikipedia.org

A significant advantage of the Stille coupling is its tolerance of a wide range of functional groups on both coupling partners. organic-chemistry.org This allows for the synthesis of complex ketones that might not be accessible through Friedel-Crafts acylation due to incompatible functional groups.

Organotin Reagent (R-SnBu₃)Acylating AgentCatalystProduct Ketone
VinyltributyltinThis compoundPd(PPh₃)₄1-(4-(t-Butyl)phenyl)prop-2-en-1-one
PhenyltributyltinThis compoundPd(PPh₃)₄4-(t-Butyl)benzophenone
ThienyltributyltinThis compoundPd(PPh₃)₄(4-(t-Butyl)phenyl)(thiophen-2-yl)methanone

This table provides examples of ketones that could be synthesized via the Stille coupling of this compound with various organotin reagents.

Synthesis of Esters

This compound is also a valuable precursor for the synthesis of esters, which are important compounds in various fields, including fragrances, polymers, and pharmaceuticals.

The most direct method for synthesizing esters from this compound is through its reaction with an alcohol. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen bromide byproduct that is formed. scispace.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl bromide. This is followed by the departure of the bromide leaving group, leading to the formation of the ester. The base plays a crucial role by deprotonating the alcohol, increasing its nucleophilicity, and by scavenging the HBr produced, which drives the reaction to completion.

AlcoholAcylating AgentBaseProduct Ester
MethanolThis compoundPyridineMethyl 4-(t-butyl)benzoate
EthanolThis compoundPyridineEthyl 4-(t-butyl)benzoate
IsopropanolThis compoundPyridineIsopropyl 4-(t-butyl)benzoate

This table shows examples of esters synthesized from the reaction of this compound with different alcohols.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com An ester derived from this compound, such as methyl 4-(t-butyl)benzoate, can be converted into other esters through this method. The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a different alkoxide. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Enzymatic transesterification, using lipases, offers a milder and more selective alternative. nih.govnih.gov Lipases can catalyze the transesterification of 4-(t-butyl)benzoyl esters in organic solvents, often with high efficiency and selectivity. researchgate.net

Radical-mediated reactions offer an alternative pathway for ester synthesis, although specific examples utilizing this compound are not extensively documented. Conceptually, a 4-(t-butyl)benzoyl radical could be generated from this compound. This highly reactive species could then potentially engage in reactions with suitable substrates to form esters.

One plausible, though not specifically reported, pathway could involve the radical addition to alkenes. The 4-(t-butyl)benzoyl radical could add to a carbon-carbon double bond, generating a new carbon-centered radical. This intermediate could then be trapped by an oxygen-containing species to ultimately form an ester. Photocatalytic methods, which have gained prominence in radical generation, could potentially be employed to initiate such a transformation from this compound.

Synthesis of Amides

This compound is a highly useful reagent in organic synthesis for the formation of amide bonds, a critical linkage in a vast array of pharmaceuticals, natural products, and advanced materials. As an activated carboxylic acid derivative, its reactivity allows for efficient amide formation under relatively mild conditions.

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. iitk.ac.invedantu.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This is followed by the elimination of the bromide leaving group, forming the stable amide bond. vedantu.comchemistry-reaction.com

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the bromide ion. A base, such as pyridine or aqueous sodium hydroxide, is typically added to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. collegedunia.comorganic-chemistry.org

This method is highly efficient for the synthesis of a wide range of N-substituted 4-tert-butylbenzamides. The reaction is generally high-yielding and tolerates a variety of functional groups on the amine substrate.

Table 1: Representative Amidation Reactions with 4-(t-Butyl)benzoyl Chloride/Bromide

Amine ReactantProductTypical ConditionsGeneral Yield Range
AnilineN-phenyl-4-(t-butyl)benzamideNaOH(aq), CH₂Cl₂High
BenzylamineN-benzyl-4-(t-butyl)benzamidePyridine, CH₂Cl₂High
Piperidine1-(4-(t-Butyl)benzoyl)piperidineNaOH(aq), TolueneHigh
DiethylamineN,N-diethyl-4-(t-butyl)benzamidePyridine, THFHigh

Due to the high reactivity of the acyl bromide functional group, the amidation reaction with amines typically does not require catalysis. guidechem.com The electrophilicity of the carbonyl carbon is sufficient to drive the reaction with amine nucleophiles to completion, usually only requiring a stoichiometric amount of base to scavenge the HBr byproduct. collegedunia.com

The field of "catalytic amidation" primarily focuses on the direct coupling of unactivated carboxylic acids with amines, a transformation that is significantly more atom-economical as the only byproduct is water. These reactions require catalysts, such as those based on boron google.com or various transition metals, to activate the carboxylic acid towards nucleophilic attack.

While this compound itself is not a common substrate for catalytic amidation studies, its corresponding carboxylic acid, 4-tert-butylbenzoic acid, can be utilized in such processes. Therefore, catalytic methods provide an alternative synthetic route to the same N-substituted 4-tert-butylbenzamide (B1266068) products, starting from the more stable and less corrosive carboxylic acid precursor. These catalytic approaches are particularly valuable in green chemistry initiatives, aiming to reduce the use of stoichiometric activating agents that generate significant waste. google.com

Synthesis of Anhydrides

This compound is an effective precursor for the synthesis of both symmetric and mixed carboxylic anhydrides. The reaction involves the nucleophilic substitution of the bromide by a carboxylate anion. google.com To synthesize the symmetric anhydride (B1165640), 4,4'-di-tert-butylbenzoic anhydride, this compound is treated with a salt of its corresponding carboxylic acid, such as sodium 4-tert-butylbenzoate. uni.lu

The reaction proceeds via the attack of the oxygen atom of the carboxylate anion on the carbonyl carbon of the acyl bromide. The subsequent expulsion of the bromide ion yields the anhydride linkage. This method is a standard and high-yielding procedure for anhydride formation. google.com Similarly, mixed anhydrides can be prepared by using a salt of a different carboxylic acid as the nucleophile, although care must be taken as disproportionation to symmetrical anhydrides can sometimes occur. google.comresearchgate.net

Table 2: Synthesis of 4,4'-di-tert-butylbenzoic Anhydride

ElectrophileNucleophileProduct
This compoundSodium 4-tert-butylbenzoate4,4'-di-tert-butylbenzoic anhydride

Polymer and Material Chemistry Applications

The 4-(t-butyl)benzoyl group is a valuable moiety in polymer and materials science, primarily used to functionalize the surface of macromolecules like dendrimers and hyperbranched polymers. kpi.uanih.gov The bulky and hydrophobic nature of the tert-butyl group can significantly alter the physical properties of the parent polymer, such as its solubility, thermal characteristics, and intermolecular interactions. kpi.ua

Hyperbranched poly(ether ketone)s (PEKs) are a class of dendritic polymers known for their thermal stability and desirable mechanical properties. kpi.uasemanticscholar.org A key feature of these polymers is the high density of functionalizable end-groups on their periphery. titech.ac.jp These terminal groups, often phenols or carboxylic acids depending on the monomer used, serve as reactive handles for surface modification. kpi.uasemanticscholar.org

This compound, or the more commonly used 4-(t-butyl)benzoyl chloride, is an ideal reagent for the surface functionalization of PEK dendrons possessing terminal hydroxyl groups. The reaction, an esterification, attaches the 4-(t-butyl)benzoyl "cap" to the dendron surface. This modification can:

Increase Solubility in Nonpolar Solvents: The introduction of hydrophobic tert-butyl groups enhances the solubility of the typically polar PEK backbone in organic solvents like toluene. kpi.ua

Modify Thermal Properties: Capping the terminal groups can alter the glass transition temperature (Tg) of the polymer. kpi.ua

Control Intermolecular Interactions: The bulky surface groups can create a well-defined periphery that limits chain entanglement and influences the material's morphology and processing characteristics.

This strategy of surface functionalization allows for the precise tuning of the properties of PEK-based materials, making them suitable for specialized applications in coatings, additives, and nanotechnology. nih.govnih.gov

Role as an Acylating Agent in Macromolecular Synthesis

In macromolecular science, the precise control of polymer structure is essential for tailoring material properties. This compound can function as a critical acylating agent, particularly in controlling polymer chain length and enhancing the solubility of high-performance polymers like aromatic polyamides and poly(aryl ether ketone)s (PAEKs).

The introduction of the bulky 4-(t-butyl)benzoyl group, often as an end-cap, can physically disrupt the close packing of polymer chains. This disruption reduces intermolecular forces, which is a key strategy for improving the solubility of otherwise intractable aromatic polymers in common organic solvents. ntu.edu.twresearchgate.net While direct literature on the use of this compound in this capacity is specific, its role can be inferred from the well-established use of similar monofunctional acid halides as end-capping or chain-terminating agents in polycondensation reactions.

In a typical polycondensation, the stoichiometry of the bifunctional monomers (e.g., diamines and diacid chlorides) dictates the final molecular weight. By introducing a controlled amount of a monofunctional reagent like this compound, the polymerization is terminated at one end once the bromide reacts with a growing polymer chain's amine or activated aromatic terminus. This provides a reliable method for controlling the average molecular weight and narrowing the molecular weight distribution of the final polymer. The resulting macromolecules are functionalized with terminal 4-tert-butylphenyl ketone groups, which enhance their processability.

Polymer TypeRole of Acylating AgentResulting Property Enhancement
Aromatic PolyamidesEnd-capping agentControlled molecular weight, increased solubility
Poly(aryl ether ketone)sEnd-capping agentControlled molecular weight, improved processability

This interactive table summarizes the role of monofunctional acylating agents like this compound in polymer synthesis.

Synthesis of Heterocyclic Compounds

The reactivity of the acyl bromide group makes this compound a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

This compound is utilized in cyclocondensation reactions to form stable five-membered heterocyclic rings such as oxadiazoles (B1248032). A prominent example is its reaction with tetrazole derivatives. For instance, the reflux of a substituted tetrazole with 4-tert-butylbenzoyl chloride (the chloride analog, which reacts similarly to the bromide) leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov In this reaction, the tetrazole ring undergoes a rearrangement and cyclization with the acyl halide, incorporating the 4-(t-butyl)phenyl moiety into the final heterocyclic product.

The synthesis of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole from 4-methoxyphenyltetrazole and 4-tert-butylbenzoyl chloride proceeds in high yield, demonstrating the efficiency of this pathway. nih.gov This method is a powerful tool for creating libraries of disubstituted oxadiazoles with diverse electronic and steric properties, driven by the choice of the starting tetrazole and acyl halide.

Reactant 1Reactant 2Heterocyclic ProductKey Reaction TypeYield (%)
4-Methoxyphenyltetrazole4-tert-Butylbenzoyl chloride2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleCyclocondensation/Rearrangement96 nih.gov
o-Phenylenediamine (B120857)1,2-Dicarbonyl compoundQuinoxaline (B1680401) derivativeCondensationHigh nih.gov

This interactive table highlights examples of cyclization reactions for synthesizing heterocyclic compounds, including a specific reaction involving a 4-(t-butyl)benzoyl halide analog.

While direct examples using this compound for quinoxaline synthesis are less common in readily available literature, the general synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov this compound can be used to synthesize suitable dicarbonyl precursors, thereby acting as an indirect reagent in these cyclization strategies.

The construction of complex aromatic systems often relies on classic carbon-carbon bond-forming reactions where this compound can play a central role as an electrophilic precursor.

The most direct application is in Friedel-Crafts acylation. chemistryjournals.netrsc.org In this electrophilic aromatic substitution reaction, the 4-(t-butyl)benzoyl group is attached to an aromatic substrate, such as benzene or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemistrysteps.comcerritos.edu The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring to form a new aryl-aryl ketone. This provides a straightforward and efficient method for synthesizing complex benzophenone (B1666685) derivatives.

For example, the Friedel-Crafts acylation of a suitable aromatic compound with this compound would yield a diaryl ketone containing the bulky tert-butyl group, a moiety often used in materials science to influence molecular packing and solubility. A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone group, which prevents over-acylation of the aromatic ring. chemistrysteps.com

Furthermore, while the acyl bromide itself is not directly used in Suzuki-Miyaura cross-coupling reactions, it can be readily converted into a suitable derivative for such transformations. The ketone functionality introduced via Friedel-Crafts acylation can be transformed into other groups (e.g., triflates from the corresponding phenols) that are active participants in palladium-catalyzed cross-coupling reactions, thus enabling the linkage of the 4-(t-butyl)benzoyl-containing aromatic system to other aryl or vinyl fragments. nih.govwikipedia.org This indirect pathway significantly broadens the utility of this compound as a precursor for a wide array of complex, multi-ring aromatic structures.

Reaction TypeRole of this compoundSubstrate ExampleProduct Type
Friedel-Crafts AcylationElectrophilic Acylating AgentBenzene, TolueneDiaryl Ketones
Suzuki-Miyaura CouplingPrecursor (after functional group transformation)Arylboronic AcidsBiaryls, Poly-aromatics

This interactive table outlines the application of this compound as a precursor in building complex aromatic systems.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of 4-(t-Butyl)benzoyl bromide and its reaction products. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. In the context of this compound, ¹H and ¹³C NMR are crucial for confirming the structure of its derivatives, such as esters and amides, formed in subsequent reactions.

For instance, in the characterization of 4-tert-butylbenzoyl amoxicillin, a derivative synthesized from 4-tert-butylbenzoyl chloride (a closely related acyl halide), specific NMR spectral data confirms the successful nucleophilic substitution reaction. researchgate.netresearchgate.net The ¹H NMR spectrum shows characteristic signals for the protons of the 4-tert-butylbenzoyl moiety. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the aromatic protons on the benzene (B151609) ring appear as a set of doublets, indicative of a 1,4-disubstituted pattern. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for the 4-(t-Butyl)benzoyl Moiety in a Derivative

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (C(CH₃)₃) ~1.3 Singlet 9H
Aromatic (Ar-H) ~7.5 - 8.0 Doublet of Doublets / Multiplet 4H

Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Similarly, ¹³C NMR spectroscopy provides complementary information, showing distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the aromatic carbons, and the carbonyl carbon. researchgate.net The presence of these specific signals in the NMR spectra of a reaction product provides definitive evidence that the 4-(t-Butyl)benzoyl group has been successfully incorporated into the target molecule. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the acyl bromide.

This C=O stretching vibration typically occurs in a distinct region of the spectrum. For acyl halides, this band is found at a relatively high wavenumber, generally in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the halogen atom. In addition to the carbonyl peak, the spectrum would also display characteristic absorptions for C-H stretching and bending from the tert-butyl group and the aromatic ring, as well as C-C stretching vibrations within the aromatic ring. docbrown.info The presence of a strong absorption band in this specific region is a clear indicator of the acyl bromide functional group.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretch ~1770 - 1815 Strong
Aromatic C-H Stretch ~3000 - 3100 Medium
Aliphatic C-H Stretch ~2850 - 3000 Medium
Aromatic C=C Stretch ~1450 - 1600 Medium-Weak

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. When this compound is used as a derivatizing agent, particularly for carboxylic acids in gas chromatography-mass spectrometry (GC-MS) analysis, the resulting 4-t-butylbenzyl esters exhibit characteristic fragmentation patterns. d-nb.inforesearchgate.net

Upon electron ionization (EI), the molecular ion of the derivative is formed. A key fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to the formation of a highly stable tertiary carbocation. d-nb.inforesearchgate.net This results in a prominent peak at [M-15]⁺, where M is the molecular weight of the derivative. Another significant fragmentation is the cleavage of the benzylic C-O bond, which generates a stable tertiary benzyl (B1604629) cation (the 4-t-butylbenzyl cation) at m/z 147. d-nb.info This fragmentation pattern is highly diagnostic for compounds containing the 4-t-butylbenzyl moiety. d-nb.inforesearchgate.net

Table 3: Common Fragment Ions in Mass Spectra of 4-(t-Butyl)benzoyl Derivatives

Ion Description Typical m/z Value
[M]⁺• Molecular Ion Varies
[M-15]⁺ Loss of a methyl radical from the t-butyl group M - 15
[C₁₁H₁₅]⁺ 4-t-butylbenzyl cation 147

This predictable fragmentation is advantageous in analytical chemistry, as it allows for sensitive and specific detection of molecules that have been derivatized with this compound. d-nb.info

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools used to monitor the progress of reactions involving this compound and to purify the resulting products.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a premier technique for analyzing volatile compounds. It is particularly useful for assessing the purity and calculating the yield of reactions where this compound is used to derivatize other molecules, such as carboxylic acids. d-nb.inforesearchgate.net

In a typical application, a reaction mixture is injected into the GC system. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. publish.csiro.au For the analysis of 4-t-butylbenzyl esters, a nonpolar capillary column like a DB-5 is often used. d-nb.infopublish.csiro.au By comparing the peak area of the product to that of a known internal standard, the yield of the reaction can be accurately determined. The purity of the product is assessed by the presence of a single, sharp peak at a specific retention time, with the absence of peaks corresponding to starting materials or byproducts. d-nb.info

Table 4: Example GC Parameters for Analysis of 4-(t-Butyl)benzoyl Derivatives

Parameter Typical Condition
Column DB-5 (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium
Injector Temperature 280 °C
Oven Program Initial temp 60°C, ramp at 10°C/min to 300°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Source: Adapted from research on GC-MS analysis of derivatized carboxylic acids. d-nb.info

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify each component in a mixture. It is well-suited for compounds that are non-volatile or thermally sensitive, which may not be amenable to GC analysis.

In the context of reactions involving acyl halides or benzyl halides, HPLC is used to monitor the disappearance of starting materials and the appearance of products in complex reaction mixtures. rsc.org For instance, a reverse-phase HPLC method with a UV detector can be developed to separate the relatively nonpolar 4-(t-Butyl)benzoyl derivative from more polar reactants or byproducts. The progress of the reaction can be monitored by periodically injecting aliquots of the reaction mixture into the HPLC system and measuring the relative peak areas of the components over time. rsc.org This allows for the optimization of reaction conditions such as temperature and reaction time to maximize product yield. rsc.org

Lack of Crystallographic Data on this compound Derivatives

Despite a thorough review of scientific literature, no specific crystallographic studies on the derivatives of this compound were identified. While X-ray diffraction is a pivotal technique for the elucidation of solid-state structures, it appears that derivatives of this particular compound have not been the subject of such detailed structural analysis in published research.

Searches for crystallographic data, including crystal system, space group, and unit cell dimensions for derivatives of this compound, did not yield any specific results. The scientific community relies on shared data from such studies to understand the three-dimensional arrangement of atoms and molecules in a crystalline solid. This information is fundamental for predicting material properties and understanding reaction mechanisms.

While information is available for the closely related compound, 4-(t-butyl)benzoyl chloride, and for various other molecules containing a 4-(t-butyl)benzoyl moiety, this does not extend to derivatives formed directly from this compound. The absence of this data in the scientific record means that a detailed discussion and tabulation of their crystallographic parameters cannot be provided at this time. Further experimental investigation would be necessary to characterize the crystal structures of these compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. rsc.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating moderately sized molecules like 4-(t-butyl)benzoyl bromide. DFT calculations can predict geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding chemical reactivity. rsc.orgrajpub.com

Elucidation of Reaction Mechanisms and Transition States

A significant application of DFT is the mapping of reaction potential energy surfaces to elucidate reaction mechanisms. This involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is pivotal for determining the rate of a chemical reaction.

For this compound, DFT could be employed to study its nucleophilic acyl substitution reactions. By modeling the interaction of the acyl bromide with a nucleophile, the transition state for the formation of the tetrahedral intermediate can be located and characterized. Calculations would typically involve geometry optimization of the transition state structure and frequency analysis to confirm it as a first-order saddle point (i.e., having one imaginary frequency).

The electron-donating nature of the para-t-butyl group is expected to have a notable influence on the stability of the transition state. This substituent effect can be quantified by comparing the calculated activation barriers for this compound with that of the unsubstituted benzoyl bromide. The t-butyl group, through hyperconjugation and inductive effects, can influence the charge distribution in the aromatic ring and on the carbonyl carbon, thereby affecting the energy of the transition state.

Table 1: Representative DFT Functionals for Transition State Analysis

FunctionalTypeDescription
B3LYP Hybrid GGAA widely used functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It often provides a good balance of accuracy for a variety of chemical systems. rajpub.comresearchgate.net
M06-2X Hybrid Meta-GGAA high-nonlocality functional with a large amount of Hartree-Fock exchange, which is often effective for main-group thermochemistry and kinetics.
ωB97X-D Range-Separated Hybrid GGA with DispersionIncludes long-range corrections and empirical dispersion, making it suitable for systems where non-covalent interactions are important.

This table is for illustrative purposes and actual functional choice may vary based on the specific reaction and desired accuracy.

Prediction of Reactivity and Selectivity

DFT is also a powerful tool for predicting the reactivity and selectivity of chemical compounds through the analysis of various calculated electronic properties. nih.gov Conceptual DFT provides a framework for using descriptors derived from the electron density to understand and predict chemical behavior. nih.gov

For this compound, key reactivity indicators can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, a key step in the reactions of acyl halides. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. The electron-donating t-butyl group would be expected to raise the energy of the LUMO of this compound compared to unsubstituted benzoyl bromide, suggesting a slight decrease in reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For this compound, the MEP would show a significant positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Fukui Functions: These functions describe the change in electron density at a given point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack with greater precision.

By analyzing these descriptors, DFT can provide a quantitative basis for predicting how the t-butyl substituent modulates the intrinsic reactivity of the benzoyl bromide framework. acs.org

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation for this compound
HOMO-LUMO Gap ELUMO - EHOMOA larger gap generally implies higher kinetic stability. The t-butyl group may slightly increase this gap.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ2/(2η) (where μ is the electronic chemical potential)Quantifies the electrophilic nature of the molecule. The carbonyl carbon is the primary electrophilic site.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules and their interactions with the environment. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.

Investigation of Solvent Effects and Reaction Environment

The solvent plays a critical role in many chemical reactions, stabilizing or destabilizing reactants, transition states, and products. MD simulations are exceptionally well-suited to investigate these solvent effects at a molecular level. 130.111.192nih.gov

For a reaction involving this compound in a solvent, an MD simulation would typically model the acyl bromide molecule explicitly solvated in a box of solvent molecules (e.g., water, acetonitrile). The simulation would track the positions and velocities of all atoms over time, providing a detailed picture of the solvation shell around the reactant.

Key insights that can be gained from such simulations include:

Solvation Structure: Analysis of the radial distribution functions between atoms of the solute and solvent can reveal the structure of the solvent cage around the this compound molecule, particularly around the reactive carbonyl group.

Solvent Reorganization: MD can be used to study the energy required to reorganize solvent molecules to accommodate the transition state of a reaction. This is a crucial component of the activation energy in solution.

Hydrogen Bonding Dynamics: In protic solvents, the dynamics of hydrogen bonds between the solvent and the carbonyl oxygen of the acyl bromide can be investigated. These interactions can significantly influence the reactivity of the carbonyl group.

By understanding the specific interactions between this compound and its surrounding solvent molecules, MD simulations provide a dynamic context for the static electronic structure information obtained from DFT. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. dergipark.org.trmdpi.com Instead of studying a single molecule in depth, QSAR analyzes a dataset of related molecules to build a predictive model. acs.org

Theoretical Framework for Predictive Studies

While no specific QSAR studies on this compound have been identified, the theoretical framework can be readily applied to predict the reactivity of a series of substituted benzoyl bromides. A hypothetical QSAR study would involve the following steps:

Dataset Assembly: A series of para-substituted benzoyl bromides, including the 4-t-butyl derivative, would be selected. The experimental reaction rates (e.g., for solvolysis or reaction with a specific nucleophile) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, HOMO/LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume, specific substituent steric parameters (e.g., Taft's Es).

Lipophilic Descriptors: Log P (partition coefficient), which is relevant for understanding solubility and solvent effects.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors (independent variables) with the observed reactivity (dependent variable). atlantis-press.comfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. researchgate.net

A successful QSAR model for benzoyl bromides could predict the reactivity of new, unsynthesized derivatives and provide insight into which molecular properties (electronic, steric, etc.) are most influential in controlling their reaction rates. nih.gov For this compound, such a model would quantify the electronic and steric impact of the t-butyl group on the reactivity of the acyl bromide function.

Table 3: Common Descriptors in QSAR Studies of Aromatic Compounds

Descriptor TypeExample DescriptorInformation Encoded
Electronic Hammett constant (σp)The electron-donating or electron-withdrawing nature of a para-substituent. The t-butyl group has a negative σp value, indicating it is an electron-donating group.
Steric Molar Refractivity (MR)A measure of the volume occupied by an atom or group of atoms and its polarizability.
Lipophilic Log PThe logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity.
Quantum Chemical LUMO EnergyCalculated via methods like DFT, indicates susceptibility to nucleophilic attack.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Synthesis and Application

The development of environmentally benign methods for synthesizing and utilizing 4-(t-Butyl)benzoyl bromide is a primary area of future research. Green chemistry aims to reduce waste, eliminate hazardous substances, and improve energy efficiency. fzgxjckxxb.com

Traditional synthesis of acyl halides often involves stoichiometric reagents like thionyl chloride or phosphorus tribromide, which generate significant acidic waste. wikipedia.orgteachy.ai Future research will likely focus on catalytic methods that minimize waste and improve safety. One promising approach is the use of phase-transfer catalysts (PTCs). fzgxjckxxb.comjetir.org PTCs, such as quaternary ammonium salts, can facilitate the reaction between an aqueous phase containing an inorganic reactant and an organic phase with the substrate, thereby reducing the need for volatile organic solvents. ijirset.com

For instance, a sustainable process could involve the reaction of 4-(t-butyl)benzoic acid with a bromide source in a biphasic system, catalyzed by a recyclable phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB). nih.govresearchgate.net This approach offers milder reaction conditions and a simplified work-up procedure. researchgate.net

ParameterTraditional Synthesis (e.g., with SOCl₂)Hypothetical Green Catalytic Route (PTC)
ReagentStoichiometric Thionyl Chloride (SOCl₂)Catalytic Phase-Transfer Catalyst (e.g., TBAB)
SolventAnhydrous organic solvents (e.g., Toluene (B28343), DCM)Biphasic (Water/Organic) or Solvent-free
ByproductsSO₂ and HCl (corrosive, hazardous)Water, recyclable catalyst
Energy InputOften requires heating/refluxPotentially lower temperatures
SustainabilityLow (high waste, hazardous reagents)High (recyclable catalyst, reduced waste)

A significant goal of green chemistry is to reduce or eliminate the use of organic solvents. Research into solvent-free preparations of this compound represents a key future direction. Analogous industrial processes, such as the solvent-free bromination of 4-tert-butyltoluene (B18130), demonstrate the feasibility of eliminating solvents at scale. google.com

Future methodologies could explore solid-state reactions or the use of molten salt catalysts, like TBAB, which can act as both the catalyst and the reaction medium under solvent-free conditions. nih.gov Alternatively, reactions in aqueous media using surfactants to create microemulsions could enable the synthesis of hydrophobic molecules like this compound in water, drastically improving the environmental profile of the process. chemicalbook.com

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers substantial advantages over traditional batch processing, particularly for reactive and hazardous chemicals like acyl halides. springernature.com This technology provides enhanced safety, better process control, and easier scalability. tcichemicals.com

The synthesis of this compound could be redesigned in a continuous flow system where 4-(t-butyl)benzoic acid and a halogenating agent are pumped through a heated reactor coil. google.com This method confines the hazardous reagents and byproducts within a closed system, minimizing operator exposure. acs.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways. nih.gov This can lead to higher yields and purities compared to batch reactions. flinders.edu.au

FeatureBatch ProcessingFlow Chemistry
SafetyHigher risk of exposure and thermal runawayEnhanced safety, contained system, small reaction volumes
Heat TransferInefficient, potential for local hot spotsHighly efficient, precise temperature control
ScalabilityComplex and non-linearSimple, by running the system for longer periods
Process ControlLimited control over mixing and temperaturePrecise control over residence time, temperature, and stoichiometry
Product QualityPotential for batch-to-batch variabilityConsistent product quality and higher purity

Exploration of Novel Reactivity Patterns

While the classical reactivity of acyl halides as electrophiles is well-established, the presence of the sterically demanding t-butyl group on this compound offers avenues for exploring novel reactivity. libretexts.org The steric hindrance can influence the trajectory of nucleophilic attack and may be exploited to achieve unique selectivity in complex molecule synthesis. rsc.org

Future research could investigate its use in sterically-controlled reactions, such as palladium-catalyzed carbonylative Suzuki-Miyaura couplings. nih.gov The bulky substituent may alter the kinetics and selectivity of the catalytic cycle, potentially favoring desired products over side reactions that might occur with less hindered benzoyl halides. organic-chemistry.org Furthermore, exploring its behavior in Friedel-Crafts acylations with complex, polyfunctional aromatic compounds could reveal new regioselective patterns driven by steric interactions.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org The integration of this compound into MCRs is a promising area of research.

For example, it could serve as the acyl halide component in a three-component reaction with organozinc reagents and acrylates to generate α-substituted β-ketoesters. researchgate.net This would provide a direct route to complex molecules bearing the 4-(t-butyl)benzoyl functional group, which could be valuable in medicinal chemistry or materials science. The one-pot nature of MCRs aligns perfectly with green chemistry principles by reducing reaction steps, solvent usage, and waste generation. beilstein-journals.org

Reactant 1Reactant 2Reactant 3 (Acyl Halide)Potential Product Class
Organozinc IodideIsobutyl AcrylateThis compoundα-Alkyl-β-ketoester with t-butylbenzoyl group
Primary AmineIsocyanideThis compound (in a modified Ugi-type reaction)Complex α-acylamino amides
AldehydeAmineThis compound (in a modified Mannich-type reaction)β-Amino ketones with t-butylbenzoyl group

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(t-Butyl)benzoyl bromide in a laboratory setting?

  • Methodology : Synthesis typically involves bromination of 4-(t-Butyl)benzoyl chloride using HBr or PBr₃ under anhydrous conditions. Alternatively, Friedel-Crafts acylation of tert-butylbenzene with bromoacetyl bromide in the presence of Lewis catalysts (e.g., AlCl₃) can yield the compound. Key steps include:

  • Maintaining a dry environment to prevent hydrolysis of intermediates .
  • Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) .
    • Critical Considerations : Monitor reaction progress using TLC or GC-MS to detect unreacted starting materials.

Q. What safety protocols are essential for handling and storing this compound?

  • Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors or contact with skin. Avoid exposure to moisture, which can hydrolyze the compound to corrosive HBr .
  • Storage : Store in airtight, corrosion-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants like silica gel should be included to absorb residual moisture .

Q. How can researchers assess the purity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR peaks (e.g., tert-butyl group at δ ~1.3 ppm in ¹H NMR) .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity .
  • Elemental Analysis : Verify bromine content (±0.3% deviation from theoretical) .

Advanced Research Questions

Q. What mechanistic insights explain competing nucleophilic substitution pathways involving this compound?

  • Mechanistic Analysis :

  • SN1 vs. SN2 : The bulky tert-butyl group favors SN1 mechanisms due to steric hindrance, leading to carbocation intermediates. Bromide acts as a leaving group, with reaction rates influenced by solvent polarity (e.g., higher polarity accelerates SN1) .
  • Competing Reactions : In aqueous environments, hydrolysis to 4-(t-Butyl)benzoic acid is prevalent. Evidence from analogous t-butyl bromides shows ~35% reversion to alcohol in acidic conditions due to Br⁻ acting as a superior leaving group compared to Cl⁻ .

Q. How does this compound behave under varying thermal and hydrolytic conditions?

  • Stability Profile :

  • Thermal Degradation : Decomposes above 150°C, releasing HBr gas and forming 4-(t-Butyl)benzoic acid. Differential Scanning Calorimetry (DSC) data from similar benzoyl bromides show exothermic peaks at 160–180°C .
  • Hydrolytic Sensitivity : Reacts vigorously with water, requiring anhydrous solvents (e.g., dry THF) for reactions. Kinetic studies indicate pseudo-first-order hydrolysis with a half-life of <1 hour in humid air .

Q. What strategies mitigate side reactions during derivatization of this compound in drug synthesis?

  • Optimization Techniques :

  • Low-Temperature Reactions : Conduct reactions at –20°C to suppress elimination byproducts.
  • Catalytic Additives : Use DMAP (4-Dimethylaminopyridine) to enhance acylation efficiency in esterification or amidation .
  • Inert Atmospheres : Employ Schlenk lines to exclude moisture and oxygen, critical for preserving reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.